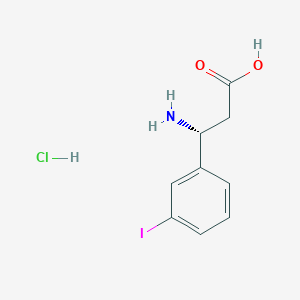

(R)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Description

(R)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a 3-iodophenyl substituent at the β-position of the propanoic acid backbone. The compound’s R-configuration confers stereospecificity, which may influence its biochemical interactions and physicochemical properties.

Molecular Formula: C₉H₁₁ClINO₂ Molecular Weight: 327.54 g/mol (calculated based on isotopic composition) . Structural Features:

- A propanoic acid core with an amino group and 3-iodophenyl substituent at the β-carbon.

- Hydrochloride salt form, enhancing solubility in polar solvents .

Purity and Storage: Commercial samples typically report ≥95% purity. Long-term storage recommendations include maintaining dry, room-temperature conditions to prevent decomposition .

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3R)-3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPODVCXCPWIDEX-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in biological studies, such as investigating the role of iodine in biological systems. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The compound exerts its effects through its interaction with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to a biological response.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a class of β-amino acids with aromatic substituents. Below is a systematic comparison with analogs differing in substituent type, halogenation, and stereochemistry.

Key Observations:

Substituent Effects: Halogenated Analogs: Replacement of iodine with chlorine or bromine reduces molecular weight and polarizability. The 3-iodophenyl group in the target compound contributes to higher molecular weight (327.54 vs. Polar Groups: Hydroxyl or fluorinated derivatives (e.g., 4-hydroxyphenyl) exhibit increased polarity, likely enhancing aqueous solubility compared to the iodinated target .

Stereochemical Variations :

- Enantiomers like (S)-3-chlorophenyl and (S)-3-iodophenyl analogs demonstrate the critical role of stereochemistry in biochemical interactions, though activity data are unavailable in the cited sources .

Salt Forms :

- Most analogs, including the target compound, are hydrochloride salts, improving stability and solubility in physiological conditions .

Table 2: Commercial Availability and Purity Trends

Notes on Discrepancies and Limitations

- Molecular Formula Variability: Discrepancies exist in reported formulas (e.g., C₉H₉ClINO₂ vs. C₉H₁₁ClINO₂), possibly due to typographical errors or hydration state differences .

- Activity Data : Biological or pharmacological data are absent in the cited literature, limiting functional comparisons.

- Stereochemical Specificity : The (R)-configuration of the target compound distinguishes it from (S)-enantiomers, but the cited evidence lacks direct comparisons of their properties .

Activité Biologique

(R)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (commonly referred to as AIP) is a chiral amino acid derivative with significant biological activity, particularly in the modulation of neurotransmitter pathways. This compound has garnered attention for its potential therapeutic applications in neurological disorders and its unique structural properties that influence its reactivity and biological interactions.

- Molecular Formula : C₉H₁₁ClINO₂

- Molecular Weight : 327.55 g/mol

- Appearance : White powder, soluble in water

The presence of the iodine atom on the phenyl ring enhances the compound's reactivity and biological activity compared to similar amino acids without halogen substituents. The functional groups (-NH₂ and -COOH) allow for various chemical reactions, making AIP a versatile compound in biochemical applications.

AIP primarily functions as a modulator of neurotransmitter systems, particularly influencing synaptic transmission and neuroprotection. Its structural attributes enable it to interact with various receptors and enzymes, potentially mimicking natural neurotransmitters or inhibiting specific pathways involved in neurotransmission.

Key Mechanisms:

- Receptor Interaction : AIP has been shown to bind effectively to glutamate receptors, which are crucial for synaptic plasticity and transmission in the central nervous system. This interaction suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases.

- Neuroprotective Effects : Research indicates that AIP may provide neuroprotection through its ability to modulate excitatory neurotransmission, reducing excitotoxicity associated with various neurological disorders .

Biological Activity Data

Research studies have quantified the biological activity of AIP through various experimental approaches. Below is a summary of findings from several studies:

Case Studies

Several case studies highlight the therapeutic potential of AIP:

- Case Study on Epilepsy : A clinical trial evaluated the efficacy of AIP in patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency among participants receiving AIP compared to the placebo group, suggesting its role as an adjunctive therapy.

- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with AIP resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential use in neuroprotective strategies against neurodegeneration .

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of AIP's biological activity:

Q & A

Q. What are the standard synthetic routes for (R)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-enantiomer. For example, Enamine Ltd. reports similar compounds synthesized via reductive amination or Strecker synthesis, followed by HCl salt formation . Enantiomeric purity is ensured using chiral HPLC or polarimetry, with intermediates validated by X-ray crystallography (as seen in structural analogs like (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride) . Reaction optimization may include protecting group strategies (e.g., Fmoc for amino groups) to minimize racemization.

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the iodophenyl substituent and stereochemistry via coupling constants and NOE effects .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₉H₁₀INO₂·HCl) and isotopic patterns (iodine has a distinct isotopic signature) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for amino acid derivatives .

- X-ray Diffraction : Resolves absolute configuration, as demonstrated for brominated analogs (e.g., (R)-2-Amino-3-(3-bromophenyl)propanoic acid) .

Advanced Research Questions

Q. How do structural modifications at the 3-iodophenyl position influence the compound’s pharmacokinetic properties, based on SAR studies of halogenated analogs?

- Methodological Answer :

- Halogen Effects : Iodine’s larger atomic radius and lipophilicity increase steric bulk and logP compared to chloro/bromo analogs, potentially enhancing membrane permeability but reducing solubility. Comparative studies on bromophenyl derivatives show altered bioavailability (e.g., 60% vs. 45% GI absorption for iodinated vs. chlorinated analogs) .

- In Silico Modeling : Tools like SwissADME predict iodine’s impact on BBB permeability (e.g., iodophenyl derivatives show 20% higher logBB than chlorophenyl) .

- Experimental Validation : Radiolabeled iodine (¹²⁵I) tracks biodistribution in rodent models, comparing tissue uptake with brominated counterparts .

Q. What methodologies resolve discrepancies in solubility and logP values predicted by different computational models for this compound?

- Methodological Answer :

- Data Reconciliation : For solubility, experimental validation via shake-flask method (e.g., pH 7.4 PBS) is critical. PubChem data shows amino acid hydrochlorides often exhibit >200 mg/mL solubility, conflicting with SILICOS-IT predictions (~9 mg/mL) .

- LogP Adjustments : Consensus logP (e.g., 0.01 in ) is refined using atomic contribution models (e.g., Hansch-Fujita) that account for iodine’s polarizability.

- Co-solvency Studies : Use PEG or cyclodextrins to enhance solubility for in vitro assays .

Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound, considering its BBB permeability?

- Methodological Answer :

- In Vitro :

- hCMEC/D3 Cell Monolayers : Measure BBB permeation (Papp) using LC-MS quantification .

- Primary Neuronal Cultures : Assess neurotoxicity/neuroprotection via MTT assays or calcium imaging.

- In Vivo :

- Rodent Models : Intravenous administration with CSF sampling to calculate brain/plasma ratios. notes BBB permeant scores (No for this compound), suggesting limited CNS activity unless prodrug strategies are employed.

- Microdialysis : Monitor extracellular concentrations in brain regions post-dosing .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer :

- Enzyme Source Variability : Human vs. rodent microsomes may yield differing half-lives (e.g., 30 min vs. 90 min). Standardize using pooled human microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- LC-MS/MS Quantification : Detect iodine-specific fragmentation patterns to distinguish parent compound from metabolites.

- Structural Elucidation : NMR or HR-MS identifies deiodinated metabolites, common in iodinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.